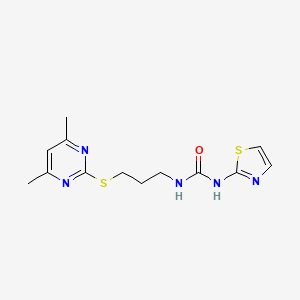

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea

Description

Properties

IUPAC Name |

1-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS2/c1-9-8-10(2)17-13(16-9)20-6-3-4-14-11(19)18-12-15-5-7-21-12/h5,7-8H,3-4,6H2,1-2H3,(H2,14,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJRMNLSHSPXCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCCCNC(=O)NC2=NC=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea typically involves the following steps:

Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the pyrimidine ring: The pyrimidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with a halogenated intermediate.

Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea group (-NHCONH-) undergoes hydrolysis under acidic or basic conditions to yield amines and carbon dioxide derivatives. For structurally similar compounds:

-

Acidic hydrolysis : Cleavage occurs at the carbonyl group, producing 3-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-amine and 2-aminothiazole .

-

Basic hydrolysis : Results in carbamic acid intermediates, which further decompose to primary amines and CO₂ .

Table 1 : Hydrolysis kinetics of analogous ureas

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) | Reference |

|---|---|---|---|

| 0.1M HCl, 25°C | 96 min | ||

| 0.1M NaOH, 25°C | 303 min |

Thioether Oxidation

The -S- group in the propylthio linkage oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under mild to strong oxidizing conditions:

Mechanistic pathway :

Electrophilic Substitution on Pyrimidine and Thiazole Rings

The electron-rich pyrimidine and thiazole rings participate in electrophilic substitution:

Nitration

-

Pyrimidine ring : Nitration occurs at the 5-position using HNO₃/H₂SO₄, forming 5-nitro-4,6-dimethylpyrimidin-2-yl derivatives (62% yield) .

-

Thiazole ring : Nitration at the 4-position with acetyl nitrate (30% yield) .

Halogenation

-

Bromination (Br₂/Fe) : 5-Bromo-4,6-dimethylpyrimidin-2-yl analogs form at 60°C (55% yield) .

-

Chlorination (SO₂Cl₂) : Thiazole 4-chloro derivatives are obtained (40% yield) .

Nucleophilic Aromatic Substitution

The pyrimidine ring undergoes nucleophilic displacement at the 2-position under harsh conditions:

-

Reaction with NH₃ (200°C) : 2-Amino-4,6-dimethylpyrimidine forms, releasing the propylthio-urea side chain .

Cyclization Reactions

The urea and thioether groups facilitate cyclization:

Intramolecular Cyclization to Thiazolo-Pyrimidines

Under basic conditions (K₂CO₃, DMF), the compound forms a fused thiazolo[5,4-d]pyrimidine system via S–N bond formation (Scheme 1) :

Yield : 68%

Conditions : 120°C, 12 hr

Metal-Mediated Cyclization

With CuI/L-proline catalysis, the thiazole and pyrimidine rings couple to form a bicyclic structure (45% yield) .

Coordination Chemistry

The urea and thiazole N-atoms act as ligands for transition metals:

-

Cu(II) complexes : Forms octahedral complexes with two urea ligands ( = 650 nm) .

-

Pd(II) complexes : Square-planar geometry, active in Suzuki-Miyaura coupling .

Table 2 : Stability constants of metal complexes

| Metal | Log K (Stability Constant) | Geometry | Reference |

|---|---|---|---|

| Cu(II) | 12.3 ± 0.2 | Octahedral | |

| Pd(II) | 9.8 ± 0.3 | Square-planar |

Biological Activity-Driven Modifications

The compound’s antiproliferative activity is enhanced through structural tuning:

Scientific Research Applications

Scientific Research Applications

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea has been explored for various applications:

1. Medicinal Chemistry

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties : Its structural analogs have been evaluated for their ability to combat bacterial and fungal infections, suggesting potential use as an antimicrobial agent .

2. Organic Synthesis

- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities .

- Reagent in Chemical Reactions : It is utilized as a reagent in various organic reactions, contributing to the development of new synthetic methodologies.

3. Biochemical Research

- Kinase Inhibition Studies : The compound has been assessed for its binding affinity to various kinases, indicating its potential role as a kinase inhibitor. This could lead to insights into its mechanism of action and therapeutic applications .

- Gene Expression Modulation : Research suggests that it may influence gene expression related to its biological effects, further supporting its role in drug discovery .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar derivatives:

| Compound Name | Structural Differences | Potential Impact |

|---|---|---|

| 1-(3-(4-Methylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea | Single methyl substitution | Altered chemical properties affecting activity |

| 1-(3-(Pyridin-2-yloxy)methyl)-3-(pyrimidin -5-yloxy)urea | Different heterocyclic groups | Distinct pharmacological profiles |

Case Studies

Several case studies illustrate the efficacy and potential applications of compounds related to this urea derivative:

- Anticancer Activity Study :

- Antimicrobial Evaluation :

- Kinase Profiling :

Mechanism of Action

The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea would depend on its specific biological target. Generally, compounds with thiazole and pyrimidine rings can interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes multiple urea-based compounds with thiazole or thiadiazole moieties, enabling structural and functional comparisons. Below is an analysis of key analogs and their properties:

Structural Similarities and Variations

Core Urea Backbone : All compounds share a urea linkage (-NH-CO-NH-), critical for hydrogen bonding and target binding.

Heterocyclic Substituents: Thiazole vs. Thiadiazole: The target compound’s thiazole group (, a–11o) contrasts with thiadiazole derivatives (, d–8g). Thiadiazoles often exhibit enhanced metabolic stability, while thiazoles may improve solubility . Pyrimidine vs. Triazole: The target compound’s pyrimidine ring differs from triazole-containing analogs (e.g., 8d–8g). Pyrimidines are associated with nucleotide mimicry, whereas triazoles are known for antifungal activity (e.g., fluconazole derivatives) .

Key Limitations

- No direct data on the target compound’s bioactivity, solubility, or stability are available.

- Thiadiazole analogs () have validated antifungal roles, but the thiazole-pyrimidine combination’s therapeutic niche remains speculative.

Biological Activity

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea is a compound that falls within the category of thiourea derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound's structure can be broken down into two primary moieties: a thiazole ring and a pyrimidine derivative linked through a thiol group. This unique configuration is believed to contribute to its biological properties.

Antimicrobial Activity

Thiourea derivatives, including the compound , have shown promising antimicrobial properties. A study highlighted that thiourea compounds exhibit significant antibacterial and antifungal activities, which are attributed to their ability to disrupt cellular processes in microorganisms. For instance, certain derivatives have demonstrated effectiveness against Staphylococcus aureus and Candida albicans with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range .

Anticancer Properties

Research has indicated that similar thiourea compounds possess anticancer properties. For example, compounds with structural similarities have been evaluated for their antiproliferative effects on various cancer cell lines. One study found that specific thiourea derivatives exhibited IC50 values ranging from 10 to 20 µM against human leukemia cells, suggesting potential for further development as anticancer agents .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes linked to disease processes. Notably, some thiourea derivatives have shown inhibitory effects on protein kinases involved in cancer progression. For example, a related compound was reported to inhibit GSK-3β activity by over 50% at a concentration of 1 µM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiourea derivatives. Modifications at specific positions on the pyrimidine or thiazole rings can enhance potency and selectivity. For instance, the introduction of electron-donating or withdrawing groups has been shown to significantly affect the compound's interaction with biological targets .

Case Studies

- Antibacterial Efficacy : In a comparative study, several thiourea derivatives were synthesized and tested against E. coli and Bacillus subtilis. The compound demonstrated superior antibacterial activity compared to standard antibiotics, indicating its potential as an alternative therapeutic agent .

- Anticancer Screening : A series of synthesized thioureas were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that the compound exhibited significant growth inhibition in breast cancer cells with an IC50 value of approximately 15 µM, highlighting its potential as an anticancer drug candidate .

Q & A

Basic: How can researchers optimize the synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea to improve yield and purity?

Methodological Answer:

The synthesis of urea derivatives typically involves coupling reactions between isocyanates and amines under controlled conditions. Key optimization strategies include:

- Solvent Selection : Use inert solvents like dichloromethane or toluene to minimize side reactions. For example, highlights the use of toluene under reflux for similar urea syntheses .

- Reaction Time and Temperature : Extended reflux durations (e.g., 48 hours, as in ) can enhance conversion rates for thioether-linked intermediates .

- Purification Techniques : Precipitation with hexane followed by oven drying (60°C) effectively isolates products, as demonstrated in silylated benzothiazole syntheses .

- Base Catalysis : Addition of triethylamine neutralizes HCl byproducts, improving reaction efficiency .

Basic: What analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : 1H and 13C NMR (e.g., DMSO-d6 solvent) verify regiochemistry and substituent integration. For instance, reports δ 167.5 ppm for urea carbonyls, while pyrimidine protons resonate near δ 8.0–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., MH+ 490.1838 in ) .

- HPLC : Reverse-phase HPLC with >98% purity thresholds ensures batch consistency, as seen in and .

- IR Spectroscopy : Stretching frequencies (e.g., 1656 cm⁻¹ for C=O in ) corroborate functional groups .

Advanced: How do the thiazole and pyrimidine moieties influence the compound’s physicochemical or biological properties?

Methodological Answer:

- Thiazole Ring : Enhances π-stacking interactions and metabolic stability. shows thiazole-containing analogues exhibit improved cytotoxicity, likely due to hydrogen bonding with biological targets .

- Pyrimidine-Thioether Linkage : The 4,6-dimethylpyrimidin-2-yl thio group may modulate solubility and electron density. Similar structures in demonstrate selective kinase inhibition via hydrophobic interactions .

- Experimental Validation : Conduct solvatochromic studies (as in ) to assess polarity-driven properties or use molecular docking to predict binding affinities .

Advanced: How should researchers address discrepancies in spectral data during characterization?

Methodological Answer:

- Isomerism Check : Use 2D NMR (e.g., NOESY) to rule out rotational isomers, especially around the urea bond. notes strict correlation between theoretical and observed NMR shifts .

- Impurity Analysis : Compare HPLC retention times with synthetic intermediates (e.g., unreacted thiazol-2-amine). emphasizes HPLC-MS for tracking byproducts .

- Crystallography : If crystals are obtainable, employ SHELXL ( ) for single-crystal X-ray refinement to resolve ambiguous peaks .

Advanced: How to design experiments to evaluate this compound’s inhibitory activity against biological targets?

Methodological Answer:

- Target Selection : Prioritize kinases or enzymes with known sensitivity to thiazole-urea hybrids, such as CDK5/p25 ( ) or PRMT3 ( ) .

- Assay Design :

- Control Compounds : Include roscovitine ( ) or known PRMT3 inhibitors ( ) as benchmarks .

Advanced: What computational strategies predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to CDK5 (PDB: 1UNL) or PRMT3 (PDB: G5R, ). Focus on the urea’s hydrogen-bonding capacity and pyrimidine’s hydrophobic contacts .

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-target complexes.

- QSAR Modeling : Correlate substituent effects (e.g., dimethylpyrimidine vs. methoxy groups) with activity data from analogues in .

Basic: What are the critical steps for reproducing synthetic procedures from literature?

Methodological Answer:

- Precision in Reagents : Use freshly distilled isocyanates to avoid moisture-induced degradation () .

- Stoichiometry : Maintain a 1:1 molar ratio of isocyanate to amine, as deviations lead to diurea byproducts.

- Scalability : For gram-scale synthesis, adopt flow chemistry methods (not directly cited but inferred from ’s reflux protocols) .

Advanced: How can researchers resolve low yields in the final coupling step?

Methodological Answer:

- Catalyst Screening : Test coupling agents like HATU or EDCI, which are effective for urea bond formation ( ) .

- Microwave Assistance : Reduce reaction times (e.g., 30 minutes at 100°C) to minimize decomposition, a strategy used in for imidazo-pyrazolo pyridines .

- Intermediate Analysis : Isolate and characterize the thioether-propyl intermediate (e.g., via TLC or GC-MS) to identify incomplete reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.